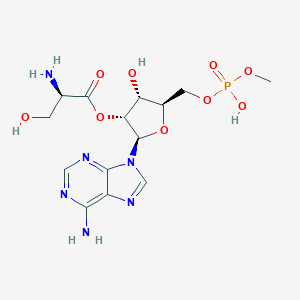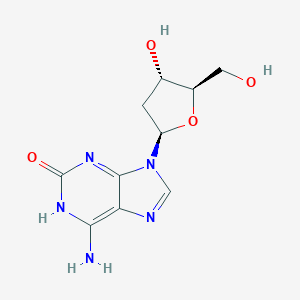
2-(2,4-Dichlorophenyl)-1-methylimidazolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-Dichlorophenyl)-1-methylimidazolidine, also known as Diclazuril, is a chemical compound that belongs to the group of benzene derivatives. It is a white crystalline powder that is sparingly soluble in water but soluble in organic solvents. Diclazuril has been extensively studied for its potential applications in scientific research due to its unique properties.
Mechanism Of Action
The mechanism of action of 2-(2,4-Dichlorophenyl)-1-methylimidazolidine is not fully understood, but it is believed to work by inhibiting the enzyme dihydrofolate reductase, which is essential for the growth and development of the coccidian parasite. This inhibition leads to the accumulation of toxic metabolites, which ultimately leads to the death of the parasite.
Biochemical And Physiological Effects
2-(2,4-Dichlorophenyl)-1-methylimidazolidine has been shown to have minimal toxicity and side effects in animals. It is rapidly absorbed and metabolized in the body, and excreted primarily through the feces. 2-(2,4-Dichlorophenyl)-1-methylimidazolidine has been shown to have no significant effects on the growth and development of animals, and does not affect the quality of their meat or milk.
Advantages And Limitations For Lab Experiments
One of the major advantages of 2-(2,4-Dichlorophenyl)-1-methylimidazolidine is its high potency and specificity against coccidian parasites, which makes it an ideal tool for studying the pathogenesis and treatment of coccidiosis. However, one of the limitations of 2-(2,4-Dichlorophenyl)-1-methylimidazolidine is its high cost, which can be a limiting factor for large-scale studies.
Future Directions
There are several future directions for the use of 2-(2,4-Dichlorophenyl)-1-methylimidazolidine in scientific research. One potential area of research is the development of new formulations and delivery methods for 2-(2,4-Dichlorophenyl)-1-methylimidazolidine, which could improve its efficacy and reduce its cost. Another area of research is the study of the mechanism of action of 2-(2,4-Dichlorophenyl)-1-methylimidazolidine, which could lead to the development of new drugs for the treatment of coccidiosis and other parasitic diseases. Finally, the use of 2-(2,4-Dichlorophenyl)-1-methylimidazolidine in combination with other drugs or vaccines could lead to the development of more effective and comprehensive treatments for coccidiosis.
Synthesis Methods
2-(2,4-Dichlorophenyl)-1-methylimidazolidine can be synthesized through various methods, including the reaction of 2,4-dichlorophenylhydrazine with methyl isocyanate, and the reaction of 2,4-dichlorophenylacetonitrile with methylamine. The synthesis process is complex and requires careful handling of chemicals and reaction conditions to obtain high yields of pure 2-(2,4-Dichlorophenyl)-1-methylimidazolidine.
Scientific Research Applications
2-(2,4-Dichlorophenyl)-1-methylimidazolidine has been extensively studied for its potential applications in scientific research, particularly in the field of veterinary medicine. It has been shown to be effective in the treatment and prevention of coccidiosis, a parasitic disease that affects various animal species, including poultry, cattle, and sheep. 2-(2,4-Dichlorophenyl)-1-methylimidazolidine works by inhibiting the development of the coccidian parasite in the intestine, thereby preventing the spread of the disease.
properties
CAS RN |
101564-82-3 |
|---|---|
Product Name |
2-(2,4-Dichlorophenyl)-1-methylimidazolidine |
Molecular Formula |
C10H12Cl2N2 |
Molecular Weight |
231.12 g/mol |
IUPAC Name |
2-(2,4-dichlorophenyl)-1-methylimidazolidine |
InChI |
InChI=1S/C10H12Cl2N2/c1-14-5-4-13-10(14)8-3-2-7(11)6-9(8)12/h2-3,6,10,13H,4-5H2,1H3 |
InChI Key |
KXZNGVVLDAKMEL-UHFFFAOYSA-N |
SMILES |
CN1CCNC1C2=C(C=C(C=C2)Cl)Cl |
Canonical SMILES |
CN1CCNC1C2=C(C=C(C=C2)Cl)Cl |
synonyms |
2-(2,4-dichlorophenyl)-1-methyl-imidazolidine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![10-Benzyl-9-methyl-1,4-dioxa-9-azaspiro[4.5]decane](/img/structure/B9867.png)
![Pentasodium;7-[[1-[4-[[4-chloro-6-[3-(2-sulfonatooxyethylsulfonyl)anilino]-1,3,5-triazin-2-yl]amino]-2-methoxy-5-sulfonatoanilino]-1,3-dioxobutan-2-yl]diazenyl]naphthalene-1,3,6-trisulfonate](/img/structure/B9869.png)







![3-[(Diethoxyphosphoryl)sulfanyl]-3-(propanoyloxy)propyl propanoate](/img/structure/B9887.png)


